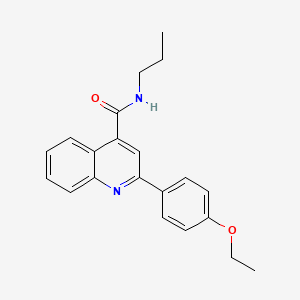
2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and 2-bromoquinoline-4-carboxylic acid.
Coupling Reaction: The 4-ethoxyaniline undergoes a coupling reaction with 2-bromoquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate and a palladium catalyst.
Amidation: The resulting intermediate is then subjected to amidation with propylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-propylquinoline-4-carboxamide
- 2-(4-ethoxyphenyl)-N-butylquinoline-4-carboxamide
- 2-(4-ethoxyphenyl)-N-propylisoquinoline-4-carboxamide
Uniqueness
2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide stands out due to its unique combination of the ethoxyphenyl and propyl groups, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-3-13-22-21(24)18-14-20(23-19-8-6-5-7-17(18)19)15-9-11-16(12-10-15)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,24) |
InChI Key |
MUXPFYUJJXUKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















